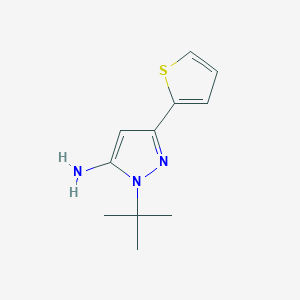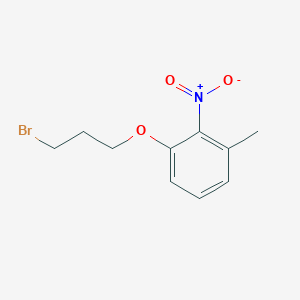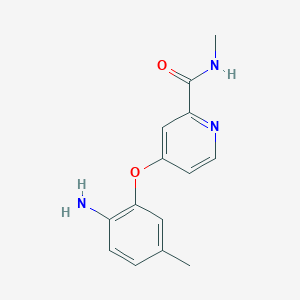amine CAS No. 1157381-77-5](/img/structure/B1438802.png)
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine
Descripción general
Descripción
“3-(4-Methanesulfonylphenoxy)propylamine”, also known as MSP, is a synthetic compound that has garnered significant interest in various fields of research and industry. It has a molecular weight of 243.33 g/mol . The IUPAC name for this compound is N-methyl-3-[4-(methylsulfonyl)phenoxy]-1-propanamine .
Molecular Structure Analysis
The InChI code for “3-(4-Methanesulfonylphenoxy)propylamine” is 1S/C11H17NO3S/c1-12-8-3-9-15-10-4-6-11(7-5-10)16(2,13)14/h4-7,12H,3,8-9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Life Science Research
3-(4-Methanesulfonylphenoxy)propylamine: is utilized in life science research for its potential role in the synthesis of bioactive molecules. Its structural properties may allow it to interact with biological systems, making it a candidate for the development of new pharmaceuticals .
Material Science
In material science, this compound’s unique chemical structure could be explored for the creation of novel polymers. Its ability to act as a linking agent between different polymer chains can lead to materials with improved mechanical properties .
Chemical Synthesis
This amine serves as a building block in chemical synthesis, particularly in the formation of symmetrical amines. It can be used to introduce nitrogen atoms into a molecular structure, which is a crucial step in the synthesis of many organic compounds .
Chromatography
The compound’s properties may be harnessed in chromatography as a standard for calibrating equipment or as a component in the mobile phase to help separate substances based on their interaction with the stationary phase .
Analytical Research
Analytical research applications of this compound include its use as a reagent or a reference compound in analytical methods. It can help in the quantification and identification of substances within a mixture .
Pharmacological Studies
Given its structural features, 3-(4-Methanesulfonylphenoxy)propylamine could be investigated for its pharmacological effects. It may serve as a precursor in the synthesis of compounds with potential therapeutic applications .
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-3-(4-methylsulfonylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-12-8-3-9-15-10-4-6-11(7-5-10)16(2,13)14/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIRCWCBCUQXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)



![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1438728.png)



![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)

![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)

